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Compound of Interest

Compound Name: PD158780

Cat. No.: B1679116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PD158780 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR)

family of tyrosine kinases. This document provides a comprehensive overview of the discovery,

chemical properties, and mechanism of action of PD158780. It includes detailed summaries of

its inhibitory activities, experimental protocols for its characterization, and visual

representations of the signaling pathways it modulates. This guide is intended to serve as a

valuable resource for researchers in the fields of oncology, signal transduction, and drug

discovery.

Discovery and Chemical Properties
PD158780, chemically known as N⁴-(3-Bromophenyl)-N⁶-methyl-pyrido[3,4-d]pyrimidine-4,6-

diamine, emerged from a class of 4-[ar(alk)ylamino]pyridopyrimidines identified as potent and

specific inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The

pioneering work by Fry et al. in 1997 characterized this chemical class and highlighted

PD158780 as a particularly effective compound.[1]

Chemical Structure and Properties
The key chemical properties of PD158780 are summarized in the table below.
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Property Value

Chemical Name
N⁴-(3-Bromophenyl)-N⁶-methyl-pyrido[3,4-

d]pyrimidine-4,6-diamine

Molecular Formula C₁₄H₁₂BrN₅

Molecular Weight 330.18 g/mol

CAS Number 171179-06-9

Appearance Solid

Purity ≥98%

Solubility
Soluble in DMSO (to 100 mM) and ethanol (to

25 mM)

Synthesis
The synthesis of PD158780 and related 4-[ar(alk)ylamino]pyridopyrimidines generally involves

a multi-step process. A representative synthetic approach is outlined below, based on synthetic

strategies for similar pyridopyrimidine derivatives.
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Representative Synthesis of PD158780

Starting Materials:
- Pyridopyrimidine precursor

- 3-Bromoaniline
- Methylamine

Step 1: Nucleophilic Substitution
React pyridopyrimidine precursor with 3-bromoaniline.

Step 2: Amination
Introduce the methylamino group at the 6-position.

Final Product:
PD158780

Click to download full resolution via product page

A generalized synthetic workflow for PD158780.

Mechanism of Action and Biological Activity
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PD158780 exerts its biological effects by acting as a competitive inhibitor of ATP binding to the

tyrosine kinase domain of EGFR family members.[1] This inhibition prevents the

autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of

downstream signaling cascades.

Inhibitory Potency
PD158780 is a highly potent inhibitor of the ErbB receptor family. Its inhibitory concentrations

(IC₅₀) against various family members have been determined through in vitro kinase assays.

Target IC₅₀

EGFR (ErbB1) 8 pM

ErbB2 (HER2) 49 nM

ErbB3 (HER3) 52 nM

ErbB4 (HER4) 52 nM

Data compiled from multiple sources.

Specificity
PD158780 demonstrates high specificity for the EGFR family. Studies have shown that it

inhibits EGF-dependent receptor autophosphorylation and cellular processes at low nanomolar

concentrations, while micromolar concentrations are required to affect pathways stimulated by

other growth factors like platelet-derived growth factor (PDGF) and basic fibroblast growth

factor (bFGF).[1]

Cellular Effects
The inhibition of EGFR signaling by PD158780 leads to significant antiproliferative effects in

cancer cells that are dependent on this pathway for growth and survival. Key cellular effects

include:

Induction of G1 cell cycle arrest.

Inhibition of clone formation in soft agar.
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Antiproliferative activity in various carcinoma cell lines.

Impact on Downstream Signaling Pathways
The activation of EGFR triggers a complex network of intracellular signaling pathways that

regulate cell proliferation, survival, and differentiation. By inhibiting EGFR autophosphorylation,

PD158780 effectively blocks these downstream cascades. The primary pathways affected are

the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. There is also

evidence for crosstalk with the JAK/STAT pathway.

Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade for cell proliferation. PD158780-

mediated inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2 and the

subsequent activation of Ras, Raf, MEK, and ERK.
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PD158780 Inhibition of the MAPK/ERK Pathway
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PD158780 blocks the MAPK/ERK signaling cascade.
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Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is crucial for cell survival and inhibition of apoptosis. EGFR activation

leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt.

PD158780 blocks this activation, thereby promoting apoptosis.
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PD158780 Inhibition of the PI3K/Akt Pathway
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PD158780 disrupts the PI3K/Akt survival pathway.
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Crosstalk with the JAK/STAT Pathway
EGFR activation can also lead to the activation of the JAK/STAT pathway, which is involved in

cell survival and proliferation. While the direct effects of PD158780 on this pathway are less

characterized, inhibition of EGFR would be expected to reduce STAT3 phosphorylation and its

subsequent translocation to the nucleus.
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Potential Impact of PD158780 on JAK/STAT Signaling
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Inhibition of EGFR by PD158780 likely attenuates JAK/STAT signaling.
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Experimental Protocols
The following are representative protocols for evaluating the activity of PD158780. These

should be adapted and optimized for specific experimental conditions.

In Vitro EGFR Kinase Assay
This assay measures the ability of PD158780 to inhibit the phosphorylation of a substrate by

purified EGFR.
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EGFR Kinase Assay Workflow

1. Prepare reaction mix:
- Purified EGFR enzyme

- Kinase buffer
- Peptide substrate

2. Add PD158780 at various concentrations.

3. Initiate reaction with ATP.

4. Incubate at 30°C.

5. Stop reaction.

6. Detect substrate phosphorylation
(e.g., using a phosphospecific antibody or ADP-Glo™ assay).

7. Quantify and calculate IC₅₀.

Click to download full resolution via product page

Workflow for an in vitro EGFR kinase inhibition assay.
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Methodology:

Prepare Reagents:

Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.

Substrate: A tyrosine-containing peptide (e.g., Poly(Glu, Tyr) 4:1).

Enzyme: Purified recombinant human EGFR kinase domain.

ATP: Prepare a stock solution (e.g., 10 mM).

PD158780: Prepare a serial dilution in DMSO.

Assay Procedure (96-well plate format):

To each well, add 25 µL of a solution containing the kinase buffer, EGFR enzyme, and

substrate.

Add 1 µL of the PD158780 dilution (or DMSO for control).

Pre-incubate for 10 minutes at room temperature.

Initiate the reaction by adding 25 µL of ATP solution (final concentration typically 10-100

µM).

Incubate for 30-60 minutes at 30°C.

Stop the reaction by adding a stop solution (e.g., EDTA).

Detection:

Quantify the amount of phosphorylated substrate using a suitable method, such as an

ELISA-based format with a phosphotyrosine-specific antibody or a luminescence-based

assay that measures ADP production (e.g., ADP-Glo™).

Data Analysis:
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Plot the percentage of inhibition against the logarithm of the PD158780 concentration and

fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of PD158780 on the metabolic activity of cancer cells, which is

an indicator of cell viability and proliferation.
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Cell Proliferation Assay Workflow (MTT)

1. Seed cells in a 96-well plate and allow to adhere overnight.

2. Treat cells with various concentrations of PD158780.

3. Incubate for 48-72 hours.

4. Add MTT reagent to each well.

5. Incubate for 2-4 hours to allow formazan crystal formation.

6. Solubilize formazan crystals with DMSO or a solubilization buffer.

7. Measure absorbance at 570 nm.

Click to download full resolution via product page

Workflow for assessing cell proliferation using the MTT assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 18 Tech Support

https://www.benchchem.com/product/b1679116?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Seeding:

Plate cells (e.g., A431 human epidermoid carcinoma cells) in a 96-well plate at a density of

5,000-10,000 cells per well in 100 µL of complete growth medium.

Incubate overnight to allow for cell attachment.

Treatment:

Prepare serial dilutions of PD158780 in culture medium.

Remove the old medium from the cells and add 100 µL of the medium containing the

different concentrations of PD158780. Include a vehicle control (DMSO).

Incubate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

MTT Addition and Incubation:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

Solubilization and Measurement:

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate for 10 minutes to ensure complete solubilization.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control and plot against the

drug concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of

cell proliferation).
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Conclusion
PD158780 is a foundational research tool for studying the role of the EGFR signaling network

in normal physiology and in diseases such as cancer. Its high potency and specificity make it

an excellent probe for dissecting the intricate signaling pathways regulated by the ErbB family

of receptors. The data and protocols presented in this guide offer a comprehensive resource for

scientists working with this important inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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